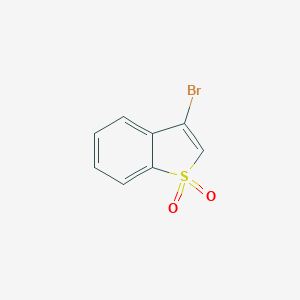

3-Bromo-1-benzothiophene 1,1-dioxide

Overview

Description

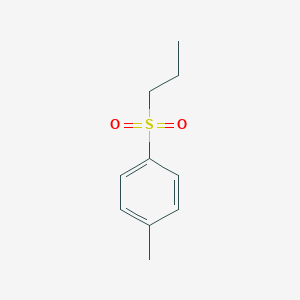

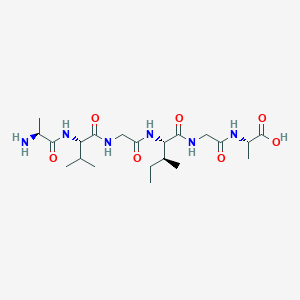

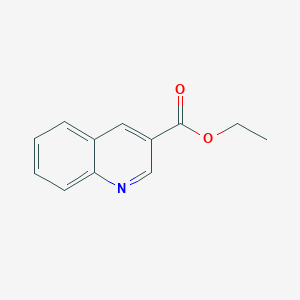

3-Bromo-1-benzothiophene 1,1-dioxide is a chemical compound with the molecular formula C8H5BrO2S . It has a molecular weight of 245.09 g/mol . The IUPAC name for this compound is 3-bromo-1-benzothiophene 1,1-dioxide .

Synthesis Analysis

The synthesis of 3-Bromo-1-benzothiophene 1,1-dioxide can be achieved through an efficient electrochemical method. This involves the reaction of sulfonhydrazides with internal alkynes at room temperature in undivided cells by constant current electrolysis . The reaction leads to a strained quaternary spirocyclization, which produces the products via the S-migration process .Molecular Structure Analysis

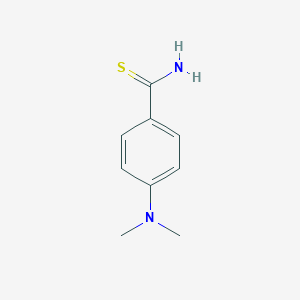

The molecular structure of 3-Bromo-1-benzothiophene 1,1-dioxide can be represented by the canonical SMILES string: C1=CC=C2C(=C1)C(=CS2(=O)=O)Br . This represents the connectivity of atoms in the molecule but does not provide information about its three-dimensional structure.Chemical Reactions Analysis

3-Bromo-1-benzothiophene 1,1-dioxide undergoes Suzuki-Miyaura reaction with phenylboronic acid (PBA) or 3-thienylboronic acid in the presence of a novel heterogeneous Pd catalyst .Physical And Chemical Properties Analysis

3-Bromo-1-benzothiophene 1,1-dioxide is a colorless to yellow to red liquid . It has a computed XLogP3-AA value of 1.7, indicating its lipophilicity . It has no hydrogen bond donors and two hydrogen bond acceptors .Scientific Research Applications

Electrochemical Synthesis

3-Bromo-1-benzothiophene 1,1-dioxide: is utilized in the electrochemically-promoted synthesis of benzothiophene dioxides. This process involves the reaction of sulfonhydrazides with internal alkynes at room temperature, using constant current electrolysis . The selective ipso-addition instead of the ortho-attack pathway leads to strained quaternary spirocyclization, which produces the products via the S-migration process . This method showcases the potential application of the protocols in the development of drug molecules and highlights the importance of benzothiophenes in medicinal chemistry and materials science .

Organic Synthesis Methodology

The compound serves as a key intermediate in the one-step synthesis of benzothiophenes by aryne reaction with alkynyl sulfides . This approach allows for the synthesis of a wide range of substituted benzothiophenes from easily available starting materials, demonstrating good functional group tolerance and versatile C2 functionalizations . The method’s significance lies in its ability to overcome the challenges associated with the synthesis of multisubstituted benzothiophenes, which are crucial in pharmaceutical sciences and materials chemistry .

Antifungal Applications

3-Bromo-1-benzothiophene 1,1-dioxide: exhibits antifungal activity, particularly in the synthesis of di(hetero) arylamines based on the benzo[b]thiophene moiety . This application is significant in the development of new antifungal agents and contributes to the broader field of pharmaceutical research where benzothiophene derivatives play a crucial role.

Medicinal Chemistry

In medicinal chemistry, benzothiophene derivatives, including 3-Bromo-1-benzothiophene 1,1-dioxide , are present in many natural products and have diverse applications . The development of efficient methods for the construction of benzothiophene and its derivatives is of great importance due to their presence in a variety of drug molecules .

Materials Science

The compound’s applications extend to materials science, where benzothiophene derivatives are used in the creation of novel materials with specific properties . The electrochemical synthesis method contributes to the eco-friendly production of such materials, aligning with the goals of sustainable development and green chemistry .

Computational Chemistry

Computational studies have revealed the selectivity and compatibility of drug molecules in the synthesis of benzothiophene motifs . These studies are crucial for understanding the reaction mechanisms and for predicting the outcomes of synthetic pathways, thereby aiding in the design of more efficient synthesis methods.

Green Chemistry

The synthesis of 3-Bromo-1-benzothiophene 1,1-dioxide and its derivatives through electrochemical methods represents a novel and green approach . This aligns with the principles of green chemistry, aiming to reduce the use of hazardous substances and to minimize the environmental impact of chemical processes.

Drug Development

Finally, the role of 3-Bromo-1-benzothiophene 1,1-dioxide in drug development is underscored by its involvement in the synthesis of molecules with potential therapeutic applications . Its use in creating benzothiophene derivatives that can serve as drug precursors or active pharmaceutical ingredients is a testament to its versatility and importance in research.

Mechanism of Action

Target of Action

Benzothiophenes, the class of compounds to which it belongs, are known to have diverse applications in medicinal chemistry and materials science .

Mode of Action

This involves the nucleophilic attack of the sulfur or carbon of alkynyl sulfides to electrophilic aryne intermediates followed by ring-closure .

Biochemical Pathways

Benzothiophenes are known to be involved in a wide range of research fields including pharmaceutical sciences and materials chemistry .

properties

IUPAC Name |

3-bromo-1-benzothiophene 1,1-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrO2S/c9-7-5-12(10,11)8-4-2-1-3-6(7)8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWCBGYFBSVPRLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CS2(=O)=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70168727 | |

| Record name | NSC 133589 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70168727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-1-benzothiophene 1,1-dioxide | |

CAS RN |

16957-97-4 | |

| Record name | NSC 133589 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016957974 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 16957-97-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133589 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC 133589 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70168727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromo-1lambda6-benzothiophene-1,1-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Bromobenzo[b]thiophene 1,1-dioxide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DWA5WVD945 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[2-(Trifluoromethyl)phenyl]furan-2-carbaldehyde](/img/structure/B188781.png)

![N-[butyl(methyl)-lambda~4~-sulfanylidene]-4-methylbenzenesulfonamide](/img/structure/B188797.png)